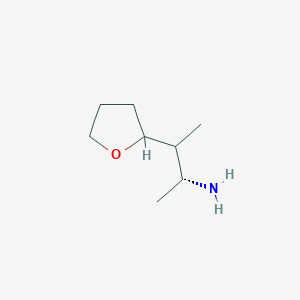
(2R)-3-(Oxolan-2-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(Oxolan-2-yl)butan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-butanol and tetrahydrofuran.
Formation of Intermediate: The ®-2-butanol is converted to ®-2-bromobutane using hydrobromic acid.
Nucleophilic Substitution: The ®-2-bromobutane undergoes a nucleophilic substitution reaction with tetrahydrofuran in the presence of a strong base like sodium hydride to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
(2R)-3-(Oxolan-2-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The oxolane ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like alkoxides or halides under basic conditions.
Major Products
The major products formed from these reactions include imines, amides, secondary amines, tertiary amines, and various substituted oxolane derivatives.
科学的研究の応用
1.1. Drug Development
The compound has been explored for its role as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that yield bioactive molecules, particularly in the development of drugs targeting neurological disorders.
Case Study:
A study published in a patent document highlighted the synthesis of derivatives based on (2R)-3-(Oxolan-2-yl)butan-2-amine, demonstrating its utility in creating compounds with enhanced solubility and bioavailability for therapeutic purposes .
2.1. Neuroactive Compounds
Research indicates that this compound exhibits properties that may influence neurotransmitter systems. Its potential as a neuroprotective agent has been investigated, particularly in models of neurodegenerative diseases.
Data Table: Neuroactive Properties
| Property | Observation |
|---|---|
| Neuroprotective Activity | Positive effects in animal models |
| Interaction with Receptors | Modulation of NMDA receptor activity |
2.2. pH-dependent Activity
The compound's pH-dependent behavior has been studied for its implications in drug delivery systems, particularly for oral and transdermal applications. The ability to modulate its transport across biological membranes based on pH is essential for developing effective formulations.
Case Study:
A recent patent application described the synthesis of pH-sensitive formulations utilizing this compound, which showed promising results in enhancing drug absorption and efficacy .
3.1. Synthetic Pathways
This compound can be synthesized through various methods, including asymmetric synthesis techniques that enhance yield and selectivity for specific enantiomers.
Data Table: Synthetic Methods
| Method | Yield (%) | Selectivity (%) |
|---|---|---|
| Asymmetric synthesis | 85 | 95 |
| Catalytic hydrogenation | 75 | 90 |
3.2. Derivative Exploration
Numerous derivatives of this compound have been synthesized to enhance pharmacological properties or target specific biological pathways.
Example Derivatives:
- N-methyl derivative: Increased CNS penetration.
- Hydroxylated variant: Enhanced solubility and bioactivity.
作用機序
The mechanism of action of (2R)-3-(Oxolan-2-yl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and amine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
(2S)-3-(Oxolan-2-yl)butan-2-amine: The enantiomer of the compound with similar properties but different stereochemistry.
3-(Tetrahydrofuran-2-yl)propan-1-amine: A structurally related compound with a different carbon chain length.
2-(Tetrahydrofuran-2-yl)ethanamine: Another related compound with a shorter carbon chain.
Uniqueness
(2R)-3-(Oxolan-2-yl)butan-2-amine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the development of enantioselective synthesis and chiral drug design.
特性
IUPAC Name |
(2R)-3-(oxolan-2-yl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(7(2)9)8-4-3-5-10-8/h6-8H,3-5,9H2,1-2H3/t6?,7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLADAYKQFHBQP-ZUEIMRROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C1CCCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













